

# 3-Chloro-4-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzonitrile

Cat. No.: B1354924

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**3-Chloro-4-nitrobenzonitrile** is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. Its structure, featuring a benzene ring substituted with a chloro, a nitro, and a nitrile group, offers multiple reactive sites, making it an exceptionally valuable building block for the pharmaceutical, agrochemical, and materials science industries.<sup>[1][2][3]</sup> The strategic placement of these functional groups—particularly the electron-withdrawing nitro and nitrile moieties—significantly influences the molecule's reactivity, enabling a diverse array of chemical transformations.

This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and experimental protocols related to **3-chloro-4-nitrobenzonitrile** (CAS No: 34662-29-8), highlighting its role in constructing advanced chemical architectures. It is important to distinguish this isomer from the closely related 4-chloro-3-nitrobenzonitrile (CAS No: 939-80-0), which is also a significant synthetic intermediate.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-chloro-4-nitrobenzonitrile** is presented below, providing essential data for laboratory use.

Property	Value	Reference(s)
CAS Number	34662-29-8	[4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	182.56 g/mol	[4]
Appearance	White Solid	[4]
Boiling Point	319.7 ± 27.0 °C (Predicted)	[4]
Density	1.47 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
LogP	2.64308	[4]
PSA	69.61000	[4]

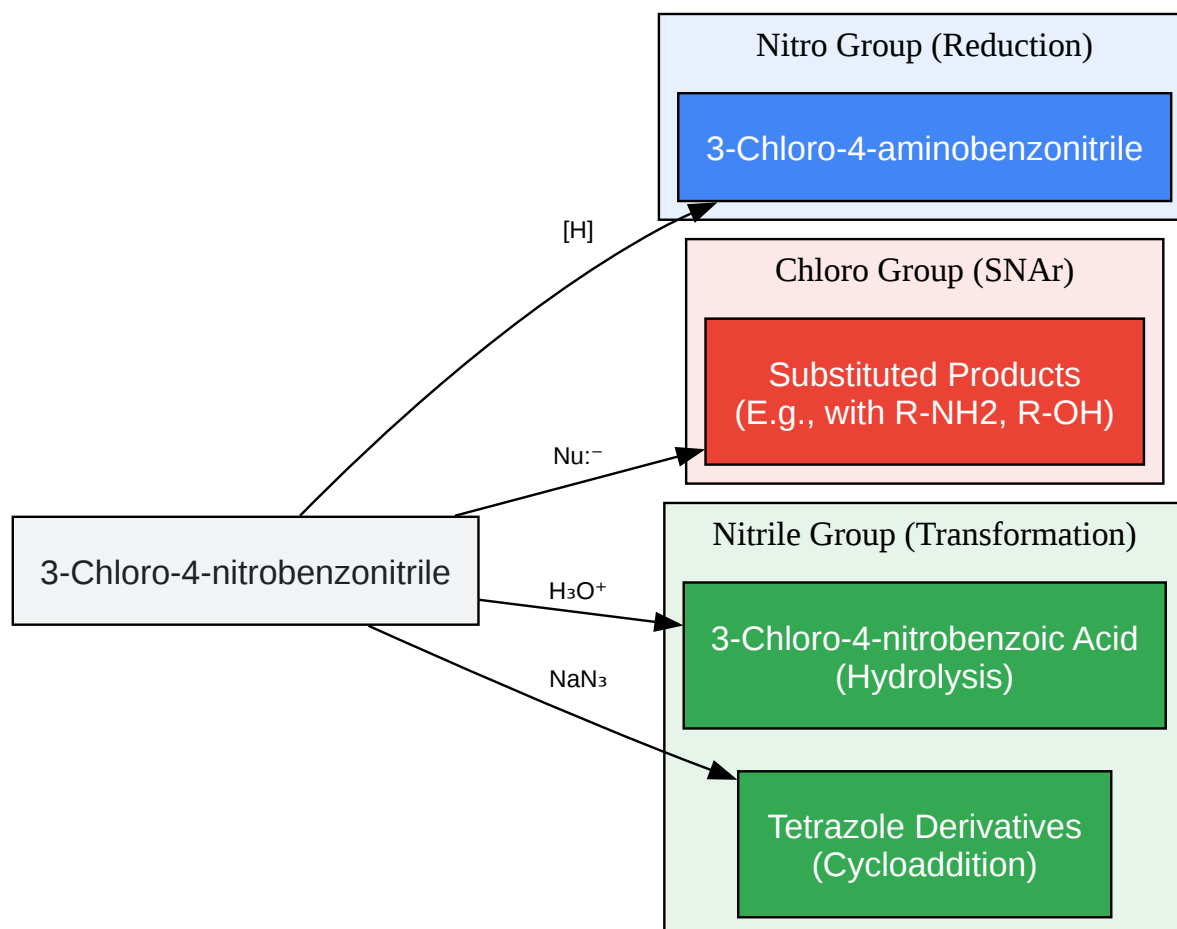
Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra, are available through chemical databases for structural confirmation.[5]

## Reactivity and Synthetic Utility

The synthetic versatility of **3-chloro-4-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring, particularly influencing the reactivity of the chloro substituent.

- **The Nitro Group:** This group is readily reduced to an amino group (-NH<sub>2</sub>). This transformation is a cornerstone reaction, providing a direct pathway to synthesize aniline derivatives, which are crucial precursors for a vast number of pharmaceuticals, dyes, and agrochemicals.
- **The Chloro Group:** The chlorine atom is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. Its replacement by various nucleophiles (e.g., amines, alkoxides, thiolates) allows for the introduction of diverse functionalities, enabling the construction of complex molecular scaffolds.
- **The Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo cycloaddition reactions, for instance, with sodium azide to form biologically active tetrazole rings.[6]

This multi-faceted reactivity allows for a modular approach to synthesis, where each functional group can be manipulated selectively to build the desired molecular architecture.



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**Caption:** Reactivity map of **3-chloro-4-nitrobenzonitrile**.

## Applications in Synthesis

While specific applications for the 3-chloro-4-nitro isomer are less documented in readily available literature than for its 4-chloro-3-nitro counterpart, its structural motifs are relevant to several classes of bioactive molecules. Nitrobenzonitrile derivatives are used in the development of:

- Pharmaceuticals: As intermediates for active pharmaceutical ingredients (APIs).[1] For example, related structures are used to synthesize enzyme inhibitors, such as those for acetylcholinesterase (AChE), and antiviral compounds.[7]
- Agrochemicals: In the creation of novel pesticides and herbicides.[1][7] The nitroaromatic scaffold is present in some classes of fungicides and herbicides.[7]
- Material Science: As precursors for dyes, pigments, and specialty polymers.[1][7]

## Experimental Protocols

Detailed methodologies are critical for reproducible research. The following section provides a representative protocol for the synthesis of **3-chloro-4-nitrobenzonitrile**.

Synthesis of **3-Chloro-4-nitrobenzonitrile** from 4-Amino-3-chlorobenzonitrile[8]

This procedure outlines the oxidation of an amino group to a nitro group on the chloro-benzonitrile scaffold.

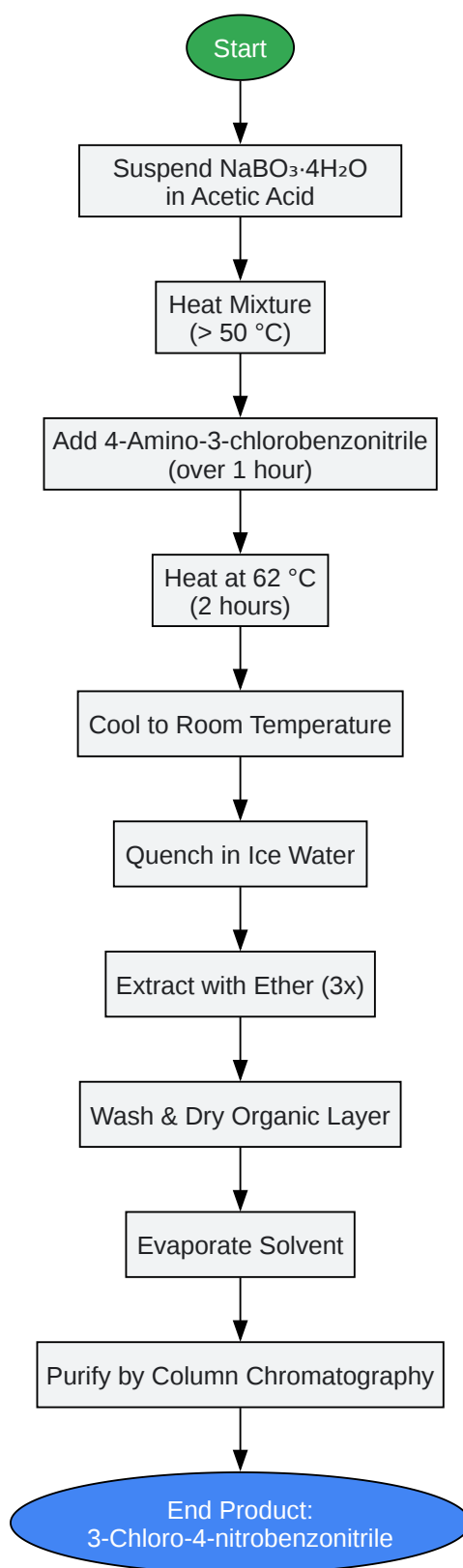
Materials and Reagents:

- 4-Amino-3-chlorobenzonitrile (2-chloro-4-cyanobenzenamine)
- Sodium borate tetrahydrate
- Acetic acid
- Ether
- Deionized water
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 mL of acetic acid in a suitable reaction flask.
- Heat the suspension with stirring until the internal temperature exceeds 50 °C.
- Add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in portions over a period of 1 hour, maintaining the temperature.
- After the addition is complete, place the flask in an oil bath preheated to 62 °C and continue to heat with stirring for 2 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled reaction mixture into 1 L of ice water.
- Extract the aqueous layer three times with ether.
- Combine the organic layers and wash twice with deionized water.
- Dry the organic phase over anhydrous magnesium sulfate.
- Filter to remove the desiccant and evaporate the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using an ether/petroleum ether (1:3) mixture as the eluent to yield the target product, **3-chloro-4-nitrobenzonitrile**.

Expected Yield: ~5.27 g (74%)[8]



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**Caption:** Workflow for the synthesis of **3-chloro-4-nitrobenzonitrile**.

## Conclusion

**3-Chloro-4-nitrobenzonitrile** is a potent and versatile chemical building block whose value is derived from the unique interplay of its chloro, nitro, and nitrile functional groups. The ability to selectively address these groups through a variety of organic transformations provides chemists with a reliable platform for the synthesis of diverse and complex target molecules. Its utility as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in both academic research and industrial-scale chemical manufacturing. As the demand for novel and sophisticated organic compounds continues to grow, the role of well-designed building blocks like **3-chloro-4-nitrobenzonitrile** will remain critical to innovation in chemical science.

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